molecular formula C10H9NOS B12090450 Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) CAS No. 65840-55-3

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)

Cat. No.: B12090450
CAS No.: 65840-55-3
M. Wt: 191.25 g/mol
InChI Key: QUXKQUGQMQEYEH-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethanone group attached to the benzothiazole ring, with a methyl group at the 5-position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) typically involves the condensation of 5-methyl-2-aminobenzothiazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the ethanone and methyl groups.

    2-Aminobenzothiazole: A precursor in the synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI).

    5-Methyl-2-benzothiazolylamine: Another related compound with a similar structure.

Uniqueness

Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is unique due to the presence of the ethanone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

65840-55-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(5-methyl-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3

InChI Key

QUXKQUGQMQEYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(=O)C

Origin of Product

United States

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